molecular formula C23H22F3N3O5S B11486145 N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11486145
M. Wt: 509.5 g/mol
InChI Key: ZMCYGCBEYWLNGL-UHFFFAOYSA-N
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Description

N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, methyl, oxo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves multiple steps. One common method starts with the reaction of 4-methylphenylamine with acetyl chloride to form N-(4-methylphenyl)acetamide. This intermediate is then subjected to further reactions involving sulfonylation, cyclization, and trifluoromethylation to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22F3N3O5S

Molecular Weight

509.5 g/mol

IUPAC Name

N-[4-[[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H22F3N3O5S/c1-13-5-9-18(10-6-13)29-14(2)20(15(3)30)22(21(29)32,23(24,25)26)28-35(33,34)19-11-7-17(8-12-19)27-16(4)31/h5-12,28H,1-4H3,(H,27,31)

InChI Key

ZMCYGCBEYWLNGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(C2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C(=O)C)C

Origin of Product

United States

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